6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
CAS No.: 36108-11-9
Cat. No.: VC6489821
Molecular Formula: C11H7F6N5
Molecular Weight: 323.202
* For research use only. Not for human or veterinary use.
![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine - 36108-11-9](/images/structure/VC6489821.png)
Specification
CAS No. | 36108-11-9 |
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Molecular Formula | C11H7F6N5 |
Molecular Weight | 323.202 |
IUPAC Name | 6-(trifluoromethyl)-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Standard InChI | InChI=1S/C11H7F6N5/c12-10(13,14)5-2-1-3-6(4-5)19-9-21-7(11(15,16)17)20-8(18)22-9/h1-4H,(H3,18,19,20,21,22) |
Standard InChI Key | BWAMPMQJCLPKTR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, delineates its core structure:
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A 1,3,5-triazine ring substituted at position 6 with a trifluoromethyl group (-CF₃).
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Two amino groups (-NH₂) at positions 2 and 4, with the position 2 amine further substituted by a 3-(trifluoromethyl)phenyl group.
The molecular formula is C₁₁H₇F₆N₅, yielding a molecular weight of 323.20 g/mol (calculated from atomic masses: C=12.01, H=1.01, F=19.00, N=14.01) .
Structural Comparison to Related Compounds
Comparative analysis with analogous triazines reveals key differences:
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2-N-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine (CAS 3832-69-7) : Shares the 3-(trifluoromethyl)phenyl substituent but lacks the 6-CF₃ group, resulting in a lower molecular weight (255.20 g/mol).
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6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine (CAS 30508-78-2) : Positions the phenyl group at the triazine’s 6-position instead of the 2-amino group, altering steric and electronic properties.
Physicochemical Properties
Estimated Physical Constants
While direct experimental data for the compound is limited, properties are extrapolated from structurally similar triazines :
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C≡N triazine ring vibrations (~1550 cm⁻¹), and C-F stretches (1100–1200 cm⁻¹) .
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NMR: ¹⁹F NMR would show distinct signals for the two CF₃ groups, potentially split due to differing electronic environments.
Synthesis and Reactivity
Proposed Synthesis Pathways
Synthetic routes derive from methods for analogous triazines :
Route 1: Sequential Nucleophilic Substitution
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Step 1: React cyanuric chloride with 3-(trifluoromethyl)aniline to substitute one chlorine atom.
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Step 2: Substitute a second chlorine with ammonia.
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Step 3: Introduce the 6-CF₃ group via trifluoromethylation (e.g., using CF₃Cu or CF₃SiMe₃).
Route 2: Direct Cyclization
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Condensation of CF₃-containing precursors with guanidine derivatives under high-temperature conditions.
Chemical Reactivity
The compound’s reactivity is influenced by:
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Electrophilic Sites: The triazine ring’s electron-deficient nature facilitates nucleophilic attacks at positions 2, 4, and 6.
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Amino Groups: Participate in acylation, alkylation, and Schiff base formation.
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CF₃ Groups: Electron-withdrawing effects stabilize negative charges, moderating reaction rates .
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